4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with a thiol compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.
Thiobenzaldehyde: Shares the thiobenzaldehyde group but lacks the 3-oxopropyl and 2,6-dichlorophenyl substitutions.
4-(2,6-Dichlorophenyl)-3-oxobutanal: Similar structure but with a different substitution pattern.
Uniqueness
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H12Cl2OS |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-2-1-3-14(18)16(13)15(19)9-8-11-4-6-12(10-20)7-5-11/h1-7,10H,8-9H2 |
InChI Key |
DQBQETAYYQPMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C=S)Cl |
Origin of Product |
United States |
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